molecular formula C15H20N2OS B11513883 N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine

N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine

Cat. No.: B11513883
M. Wt: 276.4 g/mol
InChI Key: JWFHVXUOAKKKKU-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-ethoxybenzaldehyde can react with ethylamine to form an intermediate, which then undergoes cyclization with a thioamide to form the thiazole ring.

    Ylidene Formation: The thiazole ring is then functionalized to introduce the ylidene group. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the ylidene group, converting it to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-4-(4-methoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine
  • N-[(2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine
  • N-[(2E)-4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine

Uniqueness

N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-N,3-diethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C15H20N2OS/c1-4-16-15-17(5-2)14(11-19-15)12-7-9-13(10-8-12)18-6-3/h7-11H,4-6H2,1-3H3

InChI Key

JWFHVXUOAKKKKU-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)OCC)CC

Origin of Product

United States

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